molecular formula C10H5NO6 B8306215 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran

8-nitro-2-carboxy-4-oxo-4H-1-benzopyran

Cat. No.: B8306215
M. Wt: 235.15 g/mol
InChI Key: JNMUUGPMODDSNA-UHFFFAOYSA-N
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Description

8-nitro-2-carboxy-4-oxo-4H-1-benzopyran is a useful research compound. Its molecular formula is C10H5NO6 and its molecular weight is 235.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5NO6

Molecular Weight

235.15 g/mol

IUPAC Name

8-nitro-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C10H5NO6/c12-7-4-8(10(13)14)17-9-5(7)2-1-3-6(9)11(15)16/h1-4H,(H,13,14)

InChI Key

JNMUUGPMODDSNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After a reaction container equipped with a stirrer, a cooling tube and a thermometer was charged with 25 parts by weight of chlorosulfonic acid, 5 parts by weight of a mixture (content: 65.7% by weight) containing 2-(2-nitrophenoxy)fumaric acid and 2-(2-nitrophenoxy)maleic acid was added. After that, the inner temperature was raised to 60° C. and the mixture was stirred and kept at the same temperature for 6 hours to obtain a reaction solution containing 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran (reaction yield: 70%). After cooled to room temperature, the reaction solution was gradually added into 50 parts by weight of water and the mixture was gradually cooled to an inner temperature of 0° C. Precipitated crystals were filtered and dried to obtain 2.2 parts by weight of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran as crystals (content: 96.9% by weight, yield: 65%).
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Synthesis routes and methods II

Procedure details

After a reaction container equipped with a stirrer, a cooling tube and a thermometer was charged with 20 parts by weight of fuming sulfuric acid, 2 parts by weight of a mixture (content: 65.7% by weight) containing 2-(2-nitrophenoxy)fumaric acid and 2-(2-nitrophenoxy)maleic acid was added. After that, the mixture was stirred and kept at an inner temperature of 25° C. for 2 hours and then at an inner temperature of 50° C. for 2 hours to obtain a reaction solution containing 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran (reaction yield: 35%). After cooled to room temperature, the reaction solution was gradually added into 40 parts by weight of water and the mixture was gradually cooled to an inner temperature of 0° C. Precipitated crystals were filtered and dried to obtain 0.28 parts by weight of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran as crystals (content: 95.2% by weight, yield: 20%).
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